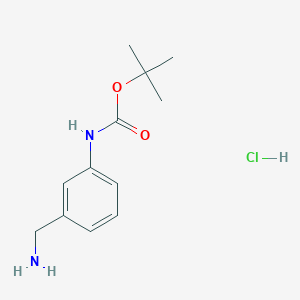
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with two methyl groups at the 4-position and a hydroxyl group at the 6-position, combined with a hydrobromide salt. Tetrahydroisoquinolines are known for their presence in various natural products and therapeutic agents, making them significant in medicinal chemistry .
Métodos De Preparación
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent can yield the desired hydrobromide salt . Industrial production methods often involve multicomponent reactions that improve atom economy and yield, making the process more sustainable .
Análisis De Reacciones Químicas
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydroisoquinoline.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neurodegenerative disorders due to its structural similarity to neurotransmitters.
Medicine: It has potential therapeutic applications, particularly in the development of antineuroinflammatory agents.
Industry: The compound is utilized in asymmetric catalysis as a chiral scaffold
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act on neurotransmitter receptors, modulating their activity and influencing neuroinflammatory responses. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the methyl and hydroxyl substitutions.
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide: Similar but with different methyl group positions.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the hydroxyl group at the 6-position .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16BrNO |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
4,4-dimethyl-2,3-dihydro-1H-isoquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-11(2)7-12-6-8-3-4-9(13)5-10(8)11;/h3-5,12-13H,6-7H2,1-2H3;1H |
Clave InChI |
LLOGPJUOGLVMLV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC2=C1C=C(C=C2)O)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)



![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)



![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)


